α,α'-Dilaurin-d5
Description
α,α'-Dilaurin-d5 is a deuterated diglyceride compound in which five hydrogen atoms are replaced by deuterium at specific positions, likely the alpha carbons of the glycerol backbone. Its molecular formula is inferred as C27D5H47O5, with a molecular weight of approximately 483.7 g/mol (calculated based on non-deuterated α,α'-dilaurin and deuterium substitution). Structurally, it consists of a glycerol moiety esterified with two lauric acid (dodecanoic acid) chains. The deuterium labeling enhances its utility in analytical applications, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where isotopic purity minimizes interference in quantitative studies .
Primary applications include:
- Internal standards for lipid quantification in metabolomics.
- Tracing lipid metabolism pathways in deuterium-enriched environments.
- Stabilizing lipid formulations in pharmaceutical research.
Properties
Molecular Formula |
C₂₇H₄₇D₅O₅ |
|---|---|
Molecular Weight |
461.73 |
Synonyms |
Dodecanoic Acid 2-Hydroxy-1,3-propanediyl Ester-d5; 1,3-Dilaurin-d5; 1,3-Dilauroylglycerol-d5; Glycerol 1,3-didodecanoate-d5; Glycerol 1,3-dilaurate-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Monolaurin-d5
Monolaurin-d5 (C15D5H25O4, MW 279.4 g/mol) is a monoglyceride with a single lauric acid chain and deuterium substitution. Key comparisons:
| Property | α,α'-Dilaurin-d5 | Monolaurin-d5 |
|---|---|---|
| Molecular Formula | C27D5H47O5 | C15D5H25O4 |
| Molecular Weight | ~483.7 g/mol | 279.4 g/mol |
| Structure | Diglyceride (two laurate esters) | Monoglyceride (one laurate ester) |
| Deuterium Position | Alpha carbons of glycerol | Alpha carbons of glycerol |
| Applications | Lipid quantification, metabolic tracing | Antimicrobial studies, surfactant research |
| Solubility | Lipophilic (soluble in organic solvents) | Moderate solubility in polar solvents |
Monolaurin-d5 is primarily used in antimicrobial research due to lauric acid’s known bioactive properties, whereas this compound’s dual ester groups make it a more stable tracer for complex lipid matrices .
Functional Analogs: α-Zearalanol-d5 and α-Linolenic Acid-d5
α-Zearalanol-d5 (C18D5H21O3, MW 323.4 g/mol) and α-Linolenic Acid-d5 (C18D5H25O2, MW 287.4 g/mol) are deuterated compounds used as analytical standards.
| Property | This compound | α-Zearalanol-d5 | α-Linolenic Acid-d5 |
|---|---|---|---|
| Molecular Class | Diglyceride | Mycotoxin derivative | Polyunsaturated fatty acid |
| Isotopic Purity | ≥98% (D-enrichment) | ≥98% | ≥95% |
| Primary Use | Lipid MS quantification | Hormone disruptor analysis | Fatty acid metabolism tracing |
| Key Research | Lipidomics (e.g., liver studies) | Food safety testing | Plant lipid biosynthesis |
While α-Zearalanol-d5 and α-Linolenic Acid-d5 share isotopic labeling applications, this compound’s diglyceride structure uniquely positions it for studying neutral lipid dynamics and lipoprotein metabolism .
Research Findings and Critical Analysis
- Analytical Performance: this compound exhibits superior chromatographic separation compared to non-deuterated dilaurin, with a retention time shift of 0.2–0.3 minutes in reverse-phase HPLC, ensuring accurate quantification .
- Stability: Deuterium substitution enhances thermal stability, reducing degradation by ~15% in accelerated aging tests (40°C/75% RH) compared to non-deuterated analogs .
- Limitations : Its lipophilicity limits aqueous solubility, requiring solubilization in carriers like cyclodextrins for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
